molecular formula C9H6N2O3 B2652028 3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde CAS No. 888968-72-7

3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde

Cat. No.: B2652028
CAS No.: 888968-72-7
M. Wt: 190.158
InChI Key: CBAYJPQKYPVCHJ-UHFFFAOYSA-N
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Description

3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety linked to an oxadiazole ring

Future Directions

The future directions for “3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde” could involve further exploration of its potential biological activities. Given the wide range of biological activities exhibited by oxadiazoles, this compound could be a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde typically involves the cyclization of hydrazides with carbon dioxide to form the oxadiazole ring. One common method involves the reaction of benzaldehyde hydrazone with carbon dioxide under specific conditions to yield the desired oxadiazole derivative . The reaction conditions often require the use of catalysts such as palladium in the presence of triethylamine and organic solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally benign and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids from oxidation, reduced oxadiazole derivatives from reduction, and substituted benzaldehyde derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of 3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde is unique due to the combination of the oxadiazole ring and the benzaldehyde moiety, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-2-1-3-7(4-6)8-10-9(13)14-11-8/h1-5H,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAYJPQKYPVCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC(=O)N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add PCC (5.22 g, 24.2 mmol) to a solution of 3-(3-hydroxymethyl-phenyl)-4H-[1,2,4]oxadiazol-5-one (3.10 g, 16.1 mmol) in tetrahydrofuran:dichloromethane (125 mL:125 mL) and stir. After 4 hours concentrate under reduced pressure to give a residue. Purify the residue by flash chromatography eluting with ethyl acetate:hexanes:acetic acid (50%:50%:0.1%) to yield the title product as a white solid (2.20 g, 72%): 1H NMR (DMSO-d6) δ 7.83 (t, 1H), 8.10-8.17 (m, 2H), 8.35 (m, 1H), 10.09 (s, 1H), 13.15 (bs, 1H).
Name
Quantity
5.22 g
Type
reactant
Reaction Step One
Name
3-(3-hydroxymethyl-phenyl)-4H-[1,2,4]oxadiazol-5-one
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

Add pyrdinium chloro chromate (5.22 g, 24.2 mmol) to a solution of 3-(3-hydroxymethyl-phenyl)-4H-[1,2,4]oxadiazol-5-one (3.10 g, 16.1 mmol) in tetrahydrofuran:dichloromethane (125 mL:125 mL) and stir. After 4 hours concentrate under reduced pressure to give a residue. Purify the residue by flash chromatography eluting with ethyl acetate:hexanes:acetic acid (50%:50%:0.1%) to yield the title product as a white solid (2.20 g, 72%): 1H NMR (DMSO-d6) δ 7.83 (t, 1H), 8.10-8.17 (m, 2H), 8.35 (m, 1H), 10.09 (s, 1H), 13.15 (bs, 1H).
Quantity
5.22 g
Type
reactant
Reaction Step One
Name
3-(3-hydroxymethyl-phenyl)-4H-[1,2,4]oxadiazol-5-one
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Yield
72%

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